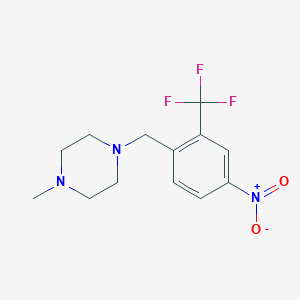

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Description

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group substituted with a nitro (NO₂) group at the para position and a trifluoromethyl (CF₃) group at the ortho position. The piperazine core is methylated at one nitrogen atom, enhancing its lipophilicity and influencing its pharmacokinetic properties . Its structural features, such as the electron-withdrawing nitro and trifluoromethyl groups, contribute to its ability to interact with biological targets, including enzymes and receptors involved in cancer and infectious diseases .

Properties

IUPAC Name |

1-methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-17-4-6-18(7-5-17)9-10-2-3-11(19(20)21)8-12(10)13(14,15)16/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHFIIDGPWSVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676603 | |

| Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-24-6 | |

| Record name | 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-(4-nitro-2-trifluoromethyl-benzyl)-piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBE32EM8SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Bromination and Coupling

- Bromination of 1-methyl-4-nitro-2-(trifluoromethyl)benzene is performed using radical initiators such as AIBN (azobisisobutyronitrile) and brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile at 25–30°C.

- 1-Methylpiperazine is then added slowly at 10–15°C, and the mixture is stirred to allow coupling, forming 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

- Workup involves washing with sodium thiosulfate and separation of layers, followed by addition of ethyl acetate hydrochloride to precipitate the dihydrochloride dihydrate salt form of the product.

Step 2: Purification

- The crude product is further purified by washing with methyl tert-butyl ether and recrystallization from tetrahydrofuran (THF) at 45–55°C.

- Final drying yields the pure compound with melting points around 214–215.5°C.

Step 3: Reduction (Optional for Derivatives)

- The nitro group can be reduced to an amine using iron-ammonium chloride in methanol/water mixtures, yielding 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a related compound.

Solvent and Base Selection

The choice of solvent and base significantly affects the reaction efficiency and product purity. Common solvents and bases include:

| Solvent Type | Examples | Role |

|---|---|---|

| Nitrile solvents | Acetonitrile, propionitrile, isobutyronitrile | Polar aprotic solvents, good for nucleophilic substitution |

| Alcohol solvents | Methanol, ethanol, isopropanol | Sometimes used in reduction steps |

| Polar aprotic solvents | DMF, DMA, DMSO, NMP | Enhance nucleophilicity and solubility |

| Polar solvents | Water or water mixtures | Used in reduction and workup steps |

| Base Type | Examples | Role |

|---|---|---|

| Inorganic bases | Potassium carbonate, sodium carbonate | Neutralize acid byproducts, promote substitution |

These solvents and bases are selected based on their ability to dissolve reactants, facilitate nucleophilic substitution, and maintain reaction stability.

Reaction Conditions and Yields

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | 10–30°C (coupling), 45–55°C (recrystallization) | Controlled to optimize reaction rate and purity |

| Reaction time | 10–40 minutes (coupling), 1–2 hours (recrystallization) | Sufficient for complete conversion and crystallization |

| Yield | Approximately 48 g from example scale | High purity product obtained |

| Melting point | 214.1–215.5°C | Confirms product identity and purity |

Chemical Reaction Pathway Summary

$$

\text{4-nitro-2-(trifluoromethyl)benzyl chloride} + \text{1-methylpiperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetonitrile, reflux}} \text{this compound}

$$

Followed by purification and optional reduction steps depending on the target derivative.

Research Findings and Industrial Relevance

- The incorporation of trifluoromethyl and nitro groups enhances the compound’s chemical stability and bioavailability, making it a valuable intermediate in pharmaceutical research.

- Industrial production methods adapt the laboratory synthesis to continuous flow reactors and automated systems to improve scalability and reproducibility.

- The compound serves as a precursor in the synthesis of pharmacologically active molecules such as Ponatinib hydrochloride, highlighting the importance of efficient and scalable preparation methods.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination | 1,3-dibromo-5,5-dimethylhydantoin, AIBN, acetonitrile, 25–30°C | Formation of benzyl bromide intermediate |

| Coupling | 1-methylpiperazine, methyl tert-butyl ether, 10–30°C | Nucleophilic substitution yielding target compound |

| Workup | Sodium thiosulfate wash, ethyl acetate hydrochloride | Isolation of dihydrochloride salt |

| Purification | Recrystallization from THF, 45–55°C | High purity product with defined melting point |

| Optional Reduction | Iron-ammonium chloride, methanol/water | Conversion of nitro group to amine derivative |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Difluoromethyl or monofluoromethyl derivatives: Formed by the reduction of the trifluoromethyl group.

Substituted benzyl derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine has shown potential as a pharmacological agent due to its structural characteristics. Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in disease pathways.

2. Anticancer Activity

Several studies have explored the anticancer properties of piperazine derivatives. For instance, a patent (BRPI0710328A2) describes the use of compounds like this one for treating cancers, including solid tumors and leukemias. The mechanism often involves inhibition of specific kinases that are overactive in cancer cells, suggesting that this compound may possess similar mechanisms of action .

3. Neuropharmacology

Research into piperazine derivatives has also highlighted their potential as neuropharmacological agents. They may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety. The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in this area .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its biological activity by influencing the compound’s electronic properties and binding affinity to target molecules. The piperazine ring provides a scaffold that can interact with various biological receptors and enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Piperazine Derivatives with Trifluoromethyl-Benzyl Moieties

D30 (1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine) :

- Structure : Lacks the nitro group but retains the trifluoromethyl-benzyl substitution.

- Activity : Potent FLT3 kinase inhibitor (IC₅₀ < 100 nM) with high stability in mouse liver microsomes, making it a candidate for AML treatment .

- Limitation : Shares structural similarity with ponatinib, which has cardiovascular toxicity, necessitating caution in therapeutic development .

- Compound 23 ([4-(Trifluoromethyl)benzyl]piperazine-vindoline derivative): Structure: Piperazine linked to a vindoline scaffold via a benzyl group. Activity: Exhibits antiproliferative activity against breast cancer (MDA-MB-46 GI₅₀ = 1.00 µM) and broad-spectrum efficacy in colon, renal, and melanoma cell lines .

Ponatinib :

2.1.2 Nitro-Substituted Piperazine Derivatives

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine :

- 1-Methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a): Structure: Nitrophenyl-thiadiazole linked to piperazine.

Functional Analogs

2.2.1 Anticancer Piperazines

- HSN285/HSN325: Structure: 2-Aminoquinoline/quinazoline with a 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group. Activity: Inactive against FLT3 and AML cell lines, demonstrating that the piperazine moiety alone is insufficient for efficacy; synergistic interactions with other substituents (e.g., aminoisoquinoline) are critical .

PMS 812 (S-21663) :

2.2.2 Antimicrobial Piperazines

- N-[4-(Trifluoromethyl)benzyl]piperazine-vindoline (Compound 23) :

- 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) :

Data Tables

Table 1: Key Pharmacological Properties of Selected Analogs

Table 2: Structural Modifications and Impact on Activity

Discussion and Key Findings

Structural Determinants of Activity: The trifluoromethyl-benzyl group enhances kinase inhibition and metabolic stability but requires synergistic substituents (e.g., aminoisoquinoline in FLT3 inhibitors) for efficacy . Nitro groups at the para position may reduce antibacterial activity but improve electron-withdrawing effects in kinase inhibitors .

Toxicity Considerations :

- Compounds sharing ponatinib’s trifluoromethyl-benzyl-piperazine motif (e.g., D30) may inherit cardiovascular risks, necessitating structural diversification .

Functional Versatility :

- Piperazine derivatives exhibit dual utility in oncology (FLT3 inhibition) and infectious diseases (antifungal/antibacterial activity), underscoring their scaffold flexibility .

Contradictory Evidence :

- While the trifluoromethyl-benzyl-piperazine group is critical for FLT3 inhibition in D30, its presence in HSN285/HSN325 fails to confer activity, highlighting context-dependent effects .

Biological Activity

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure comprises a piperazine ring substituted with a nitro and trifluoromethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer potential and other therapeutic applications.

- Molecular Formula: C13H16F3N3O2

- Molecular Weight: 303.28 g/mol

- CAS Number: 694499-24-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Anticancer Activity

A key study indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| U-937 | 10.38 | Apoptotic pathway activation |

| A549 | 0.11 | Microtubule destabilization |

The IC50 values suggest that the compound is more potent than some established chemotherapeutic agents, such as doxorubicin, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its effects appears to involve:

- Apoptosis Induction: Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

- Microtubule Destabilization: Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

Several case studies have documented the efficacy of this compound in experimental models:

- Study on MCF-7 Cells: A study reported that treatment with the compound resulted in increased levels of apoptotic markers and decreased cell viability, highlighting its potential in targeting breast cancer .

- In Vivo Studies: Preliminary in vivo studies have suggested that this compound could reduce tumor growth in xenograft models, although further research is necessary to confirm these findings .

Q & A

Q. How is 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine synthesized, and what purification methods are recommended?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 1-methylpiperazine with a halogenated benzyl derivative under basic conditions. For example:

- Step 1 : Dissolve 1-methylpiperazine in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., K₂CO₃ or diisopropylethylamine).

- Step 2 : Add a substituted benzyl bromide (e.g., 4-nitro-2-(trifluoromethyl)benzyl bromide) dropwise and stir at room temperature or under microwave irradiation (50°C, 10–24 hours) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., Et₂O) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., trifluoromethyl groups appear as quartets near δ 120–130 ppm in ¹³C NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence biological activity?

The C-2 position and N-4 substituents critically modulate activity. For example:

- Hydrophobic substituents (e.g., benzyl at C-2) enhance binding to hydrophobic pockets in enzyme targets, improving apoptotic activity in cancer cells .

- Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzyl ring increase metabolic stability and receptor affinity .

| Substituent Position | Activity Trend | Example (Reference) |

|---|---|---|

| C-2 Benzyl | Apoptosis ↑ 66% | Phthalimide 3j |

| N-4 Trifluoromethyl | Enzyme IC₅₀ ↓ | NCT-503 (IC₅₀ = 0.2 µM) |

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural-Activity Relationship (SAR) Profiling : Compare substituent effects systematically (e.g., replacing trifluoromethyl with n-butyl reduces potency due to steric hindrance ).

- Dose-Response Analysis : Validate activity thresholds (e.g., antioxidant effects may require ≥50 µM concentrations) .

- Targeted Mutagenesis : Confirm binding interactions via molecular docking or CRISPR-edited cell lines .

Q. How is molecular docking applied to study this compound’s mechanism of action?

- Step 1 : Generate a 3D structure (e.g., using Gaussian09) and optimize geometry .

- Step 2 : Dock into protein active sites (e.g., tyrosine kinases or PHGDH) using AutoDock Vina. Prioritize poses with hydrogen bonds to key residues (e.g., Asp/Lys in ATP-binding pockets) .

- Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values .

Methodological and Data Analysis

Q. How are trifluoromethyl groups introduced into the piperazine scaffold?

- Direct Fluorination : Use trifluoromethyl benzyl bromides in nucleophilic substitution .

- Microwave-Assisted Synthesis : Accelerate reactions (10 minutes vs. 24 hours) with EDIPA as a base and DCM as solvent .

- Purification : Remove unreacted starting materials via flash chromatography (10% MeOH/CH₂Cl₂) .

Q. What chromatographic methods ensure purity for in vitro assays?

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- LC-MS : Confirm molecular ions and detect impurities (<5% area) .

Q. How are cytotoxicity contradictions addressed in different cell lines?

- Cell-Specific Uptake : Measure intracellular concentrations via LC-MS (e.g., higher accumulation in HepG2 vs. HEK293) .

- Metabolic Profiling : Identify prodrug activation pathways (e.g., CYP450-mediated) using liver microsomes .

Biological Applications

Q. What in vitro models evaluate anticancer potential?

- MTT Assay : Test IC₅₀ in cancer cell lines (e.g., MCF-7, A549) .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .

Q. How is the compound optimized for antidiabetic activity?

- Piperazine N-Substitution : 1,4-Diisopropyl groups improve glucose tolerance in diabetic rats (100 µmol/kg, po) .

- Imidazoline Hybrids : Fuse with imidazoline rings to enhance insulin secretion (e.g., PMS 812, ED₅₀ = 1.2 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.